9-Hydroxyjasmesoside

Description

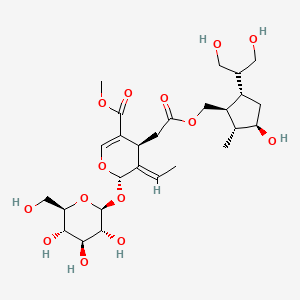

9-Hydroxyjasmesoside is a glycoside compound with the molecular formula C₂₇H₄₂O₁₄ and a purity of ≥90% (LC/MS-ELSD) . It is synthesized via oxidative degradation of 9,10-dihydroxystearic acid derivatives (e.g., compounds 5 or 6) derived from 1,18-octadec-9-enoic acid (compound 4) . Structural confirmation is achieved through infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and melting point analysis, ensuring precise characterization of its hydroxyl group at position 9 and glycosidic linkages .

Properties

IUPAC Name |

methyl (4S,5E,6S)-4-[2-[[(1S,2R,3R,5R)-5-(1,3-dihydroxypropan-2-yl)-3-hydroxy-2-methylcyclopentyl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O14/c1-4-14-16(6-21(32)38-10-17-12(2)19(31)5-15(17)13(7-28)8-29)18(25(36)37-3)11-39-26(14)41-27-24(35)23(34)22(33)20(9-30)40-27/h4,11-13,15-17,19-20,22-24,26-31,33-35H,5-10H2,1-3H3/b14-4+/t12-,15+,16+,17-,19-,20-,22-,23+,24-,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTBPVGTFNEYQP-IELQCKPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(CC3C(CO)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H](C[C@H]3C(CO)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9-Hydroxyjasmesoside typically involves extraction from the leaves of Jasminum mesnyi. The leaves are first dried and then subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxyjasmesoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives of the compound.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: In chemistry, 9-Hydroxyjasmesoside is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds .

Biology: In biological research, this compound is investigated for its antioxidant activity, which can help in understanding its role in protecting cells from oxidative stress .

Medicine: In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of natural antioxidants for food and cosmetic products .

Mechanism of Action

The mechanism of action of 9-Hydroxyjasmesoside involves its ability to scavenge free radicals and reduce oxidative stress in cells. It interacts with various molecular targets, including reactive oxygen species (ROS), to neutralize their harmful effects. This compound also modulates signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Alcesefoliside (C₃₃H₄₀O₂₀)

Shorter-Chain Hydroxy Acids (8-Hydroxyoctanoic Acid, 7-Hydroxyheptanoic Acid)

- Synthesis : These derivatives (e.g., 10a , 10b ) are synthesized via sodium borohydride reduction of this compound or its precursors, resulting in shorter carbon chains (C₈ and C₇) with hydroxyl groups at positions 8 or 7 .

- Functional Differences: The reduced chain length decreases molecular weight (e.g., 8-hydroxyoctanoic acid: ~160 g/mol vs.

(9Z,12R)-12-Hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-9-octadecenamide

- Structural Profile : This amide derivative contains a hydroxyl group at position 12 and a double bond at position 9, distinguishing it from this compound’s hydroxyl at position 9 and glycosidic bonds .

Data Table: Key Properties of this compound and Analogues

Research Findings and Implications

- Synthetic Flexibility : this compound serves as a precursor for diverse derivatives, enabling tailored modifications for applications in pharmaceuticals or materials science .

- Structural-Activity Relationships : Positional shifts of hydroxyl groups (e.g., 7, 8, 9, 12) significantly alter physicochemical properties, such as solubility and bioavailability, which are critical for drug delivery systems .

- Purity and Characterization : High-purity isolates (≥90%) ensure reliability in experimental reproducibility, though further studies are needed to compare bioactivity across analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.